molecular formula C17H14FNO3S B2546259 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-phenylbenzamide CAS No. 852438-68-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-phenylbenzamide

Cat. No. B2546259
CAS RN: 852438-68-7
M. Wt: 331.36
InChI Key: XLPNXYDZOAZTKV-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-phenylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

DFB is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. DFB has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes such as appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which can reduce inflammation. DFB has also been found to bind to the CB1 receptor, which can affect various physiological processes such as appetite, pain sensation, and mood. In addition, DFB has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized using a multi-step process. DFB has also been extensively studied for its potential use in scientific research, making it a useful tool for studying various biological processes. However, there are also some limitations to using DFB in lab experiments. It has been found to exhibit some toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of DFB is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research related to DFB. One area of research is the development of new synthetic methods for DFB that can improve its yield and purity. Another area of research is the study of the mechanism of action of DFB, which can provide insights into its potential therapeutic uses. In addition, DFB can be studied for its potential use in combination with other compounds for the treatment of various diseases. Finally, DFB can be studied for its potential use in drug delivery systems, which can improve the efficacy and safety of various drugs.

Synthesis Methods

DFB can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dihydrothiophene with hydrogen peroxide in the presence of a catalyst to form 1,1-dioxido-2,3-dihydrothiophene. This intermediate is then reacted with 4-fluoro-N-phenylbenzamide in the presence of a base to form DFB. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

DFB has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. DFB has been used in research related to cancer, inflammation, and neurological disorders. It has also been used to study the role of certain enzymes and receptors in the body.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-14-8-6-13(7-9-14)17(20)19(15-4-2-1-3-5-15)16-10-11-23(21,22)12-16/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPNXYDZOAZTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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